molecular formula C9H16ClN3O B2883676 {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride CAS No. 2251054-18-7

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride

Cat. No.: B2883676
CAS No.: 2251054-18-7
M. Wt: 217.7
InChI Key: VCZXFFHZIKYBOM-UHFFFAOYSA-N
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Description

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride: is a heterocyclic compound belonging to the class of pyrazolo-oxazinylamines. This compound is characterized by its complex structure, which includes a pyrazolo[3,2-b][1,3]oxazine ring system with two methyl groups at the 6th position and an amine group attached to the 2nd position of the ring, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:

  • Formation of the Pyrazolo[3,2-b][1,3]oxazine Ring: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a diketone or keto-ester.

  • Formation of Hydrochloride Salt: : The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Reagents like alkyl halides and amines, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction Products: : Reduction reactions can yield amines or alcohols.

  • Substitution Products: : Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride can be used to study biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,2-b][1,3]oxazine derivatives: : These compounds share a similar ring structure but may differ in the substituents attached to the ring.

  • Other pyrazolo-oxazinylamines: : Compounds with similar heterocyclic structures but different functional groups.

Uniqueness

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its reactivity and solubility.

Properties

IUPAC Name

(6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-9(2)5-12-8(13-6-9)3-7(4-10)11-12;/h3H,4-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXWHOXNXRFGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=CC(=N2)CN)OC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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